molecular formula C18H14O2 B14661850 Methanone, (1-methoxy-2-naphthalenyl)phenyl- CAS No. 43073-56-9

Methanone, (1-methoxy-2-naphthalenyl)phenyl-

Cat. No.: B14661850
CAS No.: 43073-56-9
M. Wt: 262.3 g/mol
InChI Key: SPQHXDSOURKIHQ-UHFFFAOYSA-N
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Description

Methanone, (1-methoxy-2-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)phenylmethanone, is an organic compound with a complex aromatic structure. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-methoxy-2-naphthalenyl)phenyl- typically involves the reaction of 1-methoxy-2-naphthaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general steps are as follows:

    Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to 1-methoxy-2-naphthaldehyde to form an intermediate alcohol.

    Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as chromium trioxide (CrO3) to yield Methanone, (1-methoxy-2-naphthalenyl)phenyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-methoxy-2-naphthalenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Secondary alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, (1-methoxy-2-naphthalenyl)phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methanone, (1-methoxy-2-naphthalenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a methoxy group.

    Methanone, (2-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of a methoxy group.

    Methanone, (1-hydroxycyclohexyl)phenyl-: Features a cyclohexyl ring instead of a naphthalene ring.

Uniqueness

Methanone, (1-methoxy-2-naphthalenyl)phenyl- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of the naphthalene and phenyl rings also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

43073-56-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1-methoxynaphthalen-2-yl)-phenylmethanone

InChI

InChI=1S/C18H14O2/c1-20-18-15-10-6-5-7-13(15)11-12-16(18)17(19)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

SPQHXDSOURKIHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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